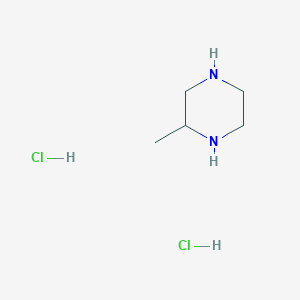

2-甲基哌嗪二盐酸盐

描述

2-Methylpiperazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 . It is used as a reagent in the design, synthesis, and biological evaluation of diaminoquinazolines as β-catenin/T-cell transcription factor 4 (Tcf4) pathway inhibitors .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Methylpiperazine, often involves the reaction of 1,2-diamine derivatives with sulfonium salts . The continuous catalytic synthesis of piperazine was conducted via the hydroamination of ethylene glycol on a bimetallic Ni-Cu composition using mordenite zeolite as a support .Molecular Structure Analysis

The molecular structure of 2-Methylpiperazine dihydrochloride consists of 5 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The average mass is 173.084 Da, and the monoisotopic mass is 172.053406 Da .Chemical Reactions Analysis

The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

2-Methylpiperazine dihydrochloride is a white to yellow crystalline powder . It has a molecular weight of 173.08 . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

CO2 捕集应用

水性 2-甲基哌嗪 (2MPZ) 因其在燃煤电厂中捕集 CO2 的潜力而备受关注。Chen 和 Rochelle (2013) 使用定量核磁共振光谱进行的一项研究表明,2MPZ 单氨基甲酸酯是此背景下吸收 CO2 的主要物质。该研究深入了解了 CO2/2MPZ/水体系的热力学,表明了 2MPZ 在环境应用中的潜力,特别是对于碳捕获与封存 (CCS) 技术 (Chen & Rochelle, 2013)。

在超分子结构中的应用

涉及与 2-甲基哌嗪密切相关的 1-甲基哌嗪的研究表明,它能够与芳香羧酸形成多组分氢键盐。这些化合物表现出独特的三维超分子结构,如 Yang 等人 (2015) 的一项研究中所探讨的那样。这种结构形成对晶体工程和新型材料的开发具有影响 (Yang et al., 2015)。

有机化合物的合成

2-甲基哌嗪衍生物已被合成用于有机化学中的各种应用。例如,Cybulski、Dankiewicz 和 Chilmonczyk (2001) 报告了新型 1,4-取代的 2-甲基哌嗪衍生物的制备,讨论了它们的结构修饰和潜在应用。此类研究对于推进复杂有机分子的合成至关重要,这些分子在制药和材料科学中具有各种应用 (Cybulski, Dankiewicz, & Chilmonczyk, 2001)。

在分析化学中的应用

2-甲基哌嗪及其衍生物已在分析化学中找到应用。例如,已经进行了关于测定某些含有甲基哌嗪(其结构与 2-甲基哌嗪相似)的药物化合物中相关物质的研究。这些研究有助于开发用于药物质量控制的分析方法 (杨本喜,2015)。

作用机制

Target of Action

2-Methylpiperazine dihydrochloride, like other piperazine derivatives, shows a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, leading to changes in biological function . For instance, some piperazine derivatives are thought to cause neuromuscular effects by blocking acetylcholine at the myoneural junction .

Biochemical Pathways

Piperazine derivatives are known to influence various biochemical pathways due to their wide range of biological and pharmaceutical activity .

Pharmacokinetics

The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Result of Action

Piperazine derivatives are known to have a wide range of effects due to their diverse biological and pharmaceutical activity .

Action Environment

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule, which could potentially be influenced by environmental factors .

安全和危害

2-Methylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The piperazine scaffold, including 2-Methylpiperazine, is gaining prominence in research due to its wide range of biological and pharmaceutical activity . Piperazine-based compounds have been successfully used in the field of catalysis and metal-organic frameworks (MOFs) . Future research will likely continue to explore the diverse applications of these compounds.

生化分析

Biochemical Properties

2-Methylpiperazine dihydrochloride is known to interact with various enzymes and proteins. For instance, it has been used as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, 2-Methylpiperazine dihydrochloride can influence a wide range of biochemical reactions.

Cellular Effects

In cellular contexts, 2-Methylpiperazine dihydrochloride has been shown to have significant effects. For example, it has been reported to inhibit human natural killer cell activity, an early but post-binding event . This suggests that 2-Methylpiperazine dihydrochloride can influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Methylpiperazine dihydrochloride involves its interactions with biomolecules and its effects on gene expression. As a protein kinase inhibitor, it can bind to these enzymes and prevent them from adding phosphate groups to other proteins . This can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of 2-Methylpiperazine dihydrochloride can change over time in laboratory settings. For instance, it has been observed that the heating temperature alters the structure-directing effect of 2-Methylpiperazine and the crystallization process of the initial mixture . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the conditions.

Metabolic Pathways

As a protein kinase inhibitor, it could potentially interact with enzymes involved in various metabolic pathways .

属性

IUPAC Name |

2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUWOBYBMGVFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333703 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475640-80-3 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride?

A1: 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H7) acts as a potent inhibitor of protein kinase C (PKC) [, , , , , , , , , , , , , , , , , , ].

Q2: How does 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride affect PKC activity?

A2: While the exact binding mechanism is not fully elucidated in the provided research, H7 is known to competitively inhibit PKC by interacting with the ATP-binding site of the enzyme [, , , , ].

Q3: What are the downstream consequences of PKC inhibition by 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride in cells?

A3: PKC inhibition by H7 has been shown to impact various cellular processes, including:

- Inhibition of cell signaling: H7 can block signaling pathways initiated by various stimuli, including antigens, growth factors, and hormones [, , , , , , , , ].

- Modulation of cell proliferation and differentiation: Depending on the cell type and context, H7 can either promote or inhibit cell proliferation and differentiation [, , , , , ].

- Alterations in gene expression: H7 can influence the expression of genes involved in various cellular processes, including cell growth, differentiation, and inflammation [, , , , , ].

Q4: Can you elaborate on the impact of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride on the immune response as mentioned in the research?

A5: Research indicates that H7 can modulate immune responses, including T cell activation and cytokine production, likely through its effects on PKC-dependent signaling pathways in immune cells [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)